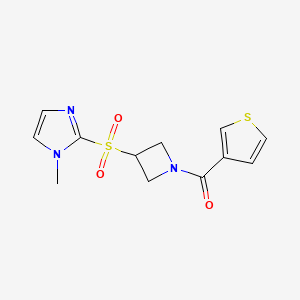
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone is a complex organic molecule featuring a combination of imidazole, azetidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone typically involves multi-step organic synthesis techniques. A common approach includes:
Formation of the Imidazole Moiety: The imidazole ring can be synthesized using the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde under acidic conditions.
Sulfonylation: The imidazole derivative is then sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.
Azetidine Ring Formation: The azetidine ring can be introduced via a cyclization reaction involving a suitable precursor, such as a β-amino alcohol, under acidic conditions.
Thiophene Attachment: The thiophene moiety is typically introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental compliance. This includes the use of continuous flow reactors for improved reaction control and yield, as well as the development of greener solvents and reagents to minimize waste and hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone: can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The imidazole and thiophene rings can be reduced under hydrogenation conditions using catalysts such as palladium on carbon (Pd/C).
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H₂O₂)
Reduction: Hydrogen gas (H₂) with Pd/C
Substitution: Nucleophiles like amines, thiols, under basic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole and thiophene derivatives
Substitution: Various substituted imidazole and azetidine derivatives
Scientific Research Applications
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone: has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anti-inflammatory, and anticancer properties.
Materials Science: The unique electronic properties of the thiophene and imidazole rings make this compound a candidate for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity and functional group diversity.
Mechanism of Action
The mechanism by which (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone exerts its effects depends on its application:
Antimicrobial Activity: It may inhibit bacterial enzymes or disrupt cell membrane integrity.
Anti-inflammatory Activity: It could inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX).
Anticancer Activity: It might induce apoptosis in cancer cells by interacting with specific molecular targets like DNA or proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
- (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(phenyl)methanone
- (3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(furan-3-yl)methanone
Uniqueness
(3-((1-methyl-1H-imidazol-2-yl)sulfonyl)azetidin-1-yl)(thiophen-3-yl)methanone: is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential for enhanced biological activity compared to its phenyl and furan analogs. The combination of these functional groups makes it a versatile compound for various applications in medicinal and materials chemistry.
Properties
IUPAC Name |
[3-(1-methylimidazol-2-yl)sulfonylazetidin-1-yl]-thiophen-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S2/c1-14-4-3-13-12(14)20(17,18)10-6-15(7-10)11(16)9-2-5-19-8-9/h2-5,8,10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKGYSVCNFJZOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1S(=O)(=O)C2CN(C2)C(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
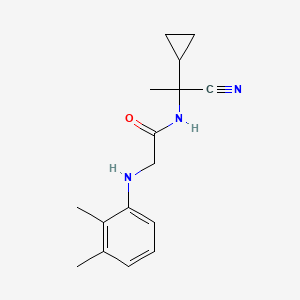
![6-(3,4-dimethylphenyl)-2-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2586511.png)
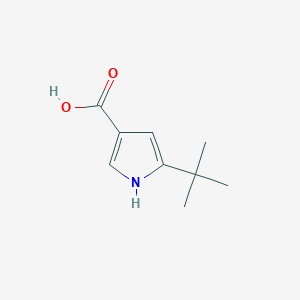
![3-(2-([1,1'-biphenyl]-4-yl)acetamido)-N-(3-fluorophenyl)benzofuran-2-carboxamide](/img/structure/B2586513.png)
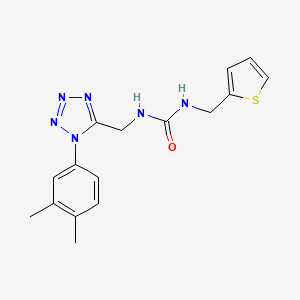
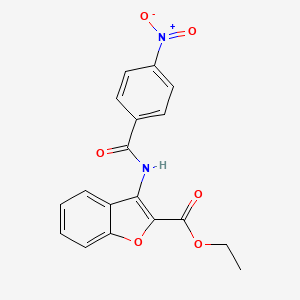
![N-(4-chloro-1,3-benzothiazol-2-yl)-3-(ethanesulfonyl)-N-[(pyridin-2-yl)methyl]benzamide](/img/structure/B2586517.png)
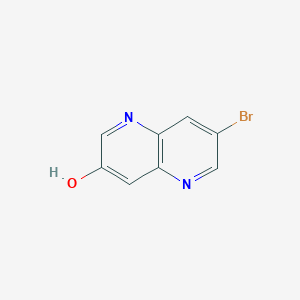
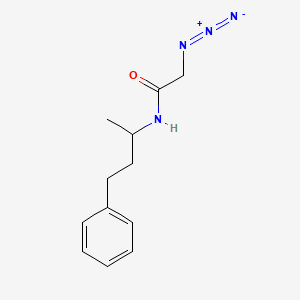
![N-[(4-Methylphenyl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2586524.png)
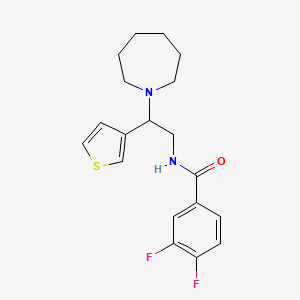
![N'-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-N-pentylethanediamide](/img/structure/B2586526.png)
![8-[3-(Benzenesulfonyl)-6,7-dimethoxyquinolin-4-yl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2586527.png)
![4-Methanesulfonyl-2-[4-(trifluoromethyl)piperidin-1-yl]-1,3-benzothiazole](/img/structure/B2586528.png)
